molecular formula C18H14FNO3S2 B2949005 N-((5-benzoylthiophen-2-yl)methyl)-3-fluorobenzenesulfonamide CAS No. 1797958-54-3

N-((5-benzoylthiophen-2-yl)methyl)-3-fluorobenzenesulfonamide

Cat. No. B2949005
CAS RN: 1797958-54-3
M. Wt: 375.43
InChI Key: ABWFNWWUGDQTLN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups. The benzoyl group and the thiophene ring would likely contribute to the compound’s aromaticity, while the sulfonamide group could participate in hydrogen bonding . The fluorine atom on the benzene ring would likely be a strong electron-withdrawing group.


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The benzoyl group and the thiophene ring might undergo electrophilic aromatic substitution reactions, while the sulfonamide group could participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonamide group could enhance the compound’s solubility in water.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthetic Approaches and Reactivity : Research has demonstrated innovative methods in the synthesis and modification of benzenesulfonamide derivatives. For example, the development of a series of benzenesulfonamide derivatives as selective cyclooxygenase-2 inhibitors highlights the significance of fluorine atom introduction for enhancing selectivity and potency, indicative of the chemical reactivity and application potential of similar compounds in therapeutic development (Hashimoto et al., 2002). Additionally, the utility of N-fluorobenzenesulfonimide as an oxidant in the N-demethylation of amides underlines the versatility of benzenesulfonamides in synthetic organic chemistry (Xu Yi et al., 2020).

Applications in Medicinal Chemistry

  • Antimicrobial and Anticancer Activity : A study on the synthesis, antimicrobial, and anticancer evaluation of N-substituted benzenesulfonamide derivatives revealed that these compounds exhibited significant biological activities. The research emphasized the potential of benzenesulfonamide derivatives in developing new therapeutic agents with antimicrobial and anticancer properties (Mahesh K. Kumar et al., 2014).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound.

Future Directions

Future research on this compound could involve exploring its potential biological activity, optimizing its synthesis, and investigating its physical and chemical properties .

Mechanism of Action

properties

IUPAC Name

N-[(5-benzoylthiophen-2-yl)methyl]-3-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FNO3S2/c19-14-7-4-8-16(11-14)25(22,23)20-12-15-9-10-17(24-15)18(21)13-5-2-1-3-6-13/h1-11,20H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABWFNWWUGDQTLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(S2)CNS(=O)(=O)C3=CC=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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